molecular formula C14H18O4 B10798001 Methyl phenyl(tetrahydro-2h-pyran-2-yl-oxy)acetate

Methyl phenyl(tetrahydro-2h-pyran-2-yl-oxy)acetate

Cat. No.: B10798001
M. Wt: 250.29 g/mol
InChI Key: OIODXZPBINGTGA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of OSM-S-339 involves constructing the thienopyrimidine scaffold, followed by halogenation and the addition of various substituents. The synthetic route typically starts with the preparation of the thiophene starting material, which is then subjected to a series of reactions to form the aminothienopyrimidine core.

Chemical Reactions Analysis

OSM-S-339 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Mechanism of Action

The mechanism of action of OSM-S-339 involves its interaction with specific molecular targets within the malaria parasite. It is believed to inhibit key enzymes involved in the parasite’s metabolic pathways, thereby disrupting its growth and replication. The exact molecular targets and pathways are still under investigation, but studies suggest that it may involve the inhibition of enzymes such as dihydrofolate reductase and other essential proteins .

Comparison with Similar Compounds

OSM-S-339 is unique compared to other similar compounds due to its specific structural features and biological activity. Similar compounds in the aminothienopyrimidine series include OSM-S-106 and OSM-S-137.

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

methyl 2-(oxan-2-yloxy)-2-phenylacetate

InChI

InChI=1S/C14H18O4/c1-16-14(15)13(11-7-3-2-4-8-11)18-12-9-5-6-10-17-12/h2-4,7-8,12-13H,5-6,9-10H2,1H3

InChI Key

OIODXZPBINGTGA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)OC2CCCCO2

Origin of Product

United States

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